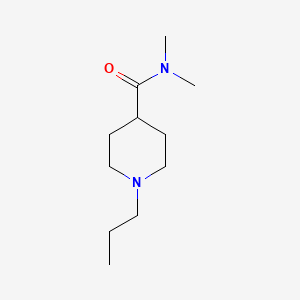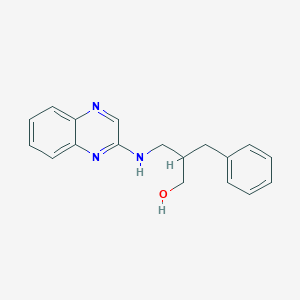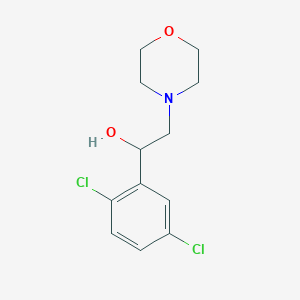
N,N-dimethyl-1-propylpiperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-1-propylpiperidine-4-carboxamide, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders.
Mécanisme D'action
N,N-dimethyl-1-propylpiperidine-4-carboxamide is a selective antagonist of the adenosine A1 receptor, which is widely distributed in the brain, heart, and other organs. Adenosine A1 receptor activation is involved in various physiological processes, including neurotransmission, cardiac function, and immune response. By blocking the adenosine A1 receptor, N,N-dimethyl-1-propylpiperidine-4-carboxamide can modulate these processes and produce therapeutic effects.
Biochemical and Physiological Effects:
N,N-dimethyl-1-propylpiperidine-4-carboxamide has been shown to produce various biochemical and physiological effects, including inhibition of cAMP accumulation, reduction of intracellular calcium concentration, and modulation of ion channels. In the heart, N,N-dimethyl-1-propylpiperidine-4-carboxamide can reduce myocardial infarct size and protect against arrhythmias. In the brain, N,N-dimethyl-1-propylpiperidine-4-carboxamide can improve cognitive function and reduce neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N,N-dimethyl-1-propylpiperidine-4-carboxamide has several advantages for lab experiments, including its high potency and selectivity for the adenosine A1 receptor, which allows for specific modulation of this receptor. However, N,N-dimethyl-1-propylpiperidine-4-carboxamide also has some limitations, including its low solubility in water and potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on N,N-dimethyl-1-propylpiperidine-4-carboxamide. One area of interest is the development of more potent and selective adenosine A1 receptor antagonists for therapeutic applications. Another area of interest is the investigation of the role of adenosine A1 receptor signaling in various diseases, including cancer, cardiovascular diseases, and neurological disorders. Additionally, the development of new methods for the synthesis and purification of N,N-dimethyl-1-propylpiperidine-4-carboxamide could improve its availability and facilitate further research.
Méthodes De Synthèse
The synthesis of N,N-dimethyl-1-propylpiperidine-4-carboxamide involves the reaction of 1,3-dimethyl-2-propylamine with 4-chloro-3-nitrobenzoic acid, followed by reduction of the nitro group to an amino group, and finally, the reaction of the resulting compound with 1,2,3,6-tetrahydro-1-methyl-4-pyridinecarboxylic acid anhydride. The yield of N,N-dimethyl-1-propylpiperidine-4-carboxamide is around 50-60%, and the purity can be increased by recrystallization.
Applications De Recherche Scientifique
N,N-dimethyl-1-propylpiperidine-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, N,N-dimethyl-1-propylpiperidine-4-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In cardiovascular diseases, N,N-dimethyl-1-propylpiperidine-4-carboxamide has been shown to reduce myocardial ischemia-reperfusion injury and protect against arrhythmias. In neurological disorders, N,N-dimethyl-1-propylpiperidine-4-carboxamide has been shown to improve cognitive function and reduce neuroinflammation.
Propriétés
IUPAC Name |
N,N-dimethyl-1-propylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-4-7-13-8-5-10(6-9-13)11(14)12(2)3/h10H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRBBBJALTBPAOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-1-propylpiperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2-methylimidazol-1-yl)pyridin-3-yl]cyclohex-3-ene-1-carboxamide](/img/structure/B7545038.png)
![ethyl 2-[[(E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoyl]-propan-2-ylamino]acetate](/img/structure/B7545048.png)


![3-[[3-(5-methyl-1,3,4-oxadiazol-2-yl)-3,4-dihydro-1H-isoquinolin-2-yl]methyl]benzamide](/img/structure/B7545082.png)
![2-Methyl-1-[(1-phenylcyclopropyl)methyl]guanidine;hydroiodide](/img/structure/B7545092.png)

![4-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]thiadiazole](/img/structure/B7545099.png)

![N-methyl-4-oxo-N-[phenyl(pyridin-2-yl)methyl]pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B7545107.png)

![2-bromo-2,2-difluoro-N-[[3-(pyrrolidine-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7545129.png)
![1-[1-(Pyrazolo[1,5-a]pyrimidine-3-carbonyl)piperidin-4-yl]pyrrolidine-2-carboxamide](/img/structure/B7545134.png)
![4-[(1-Acetylpiperidin-4-yl)amino]-3,5-difluorobenzonitrile](/img/structure/B7545148.png)